molecular formula C12H22Cl2N2 B13045261 (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl

(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl

Cat. No.: B13045261
M. Wt: 265.22 g/mol
InChI Key: GJTMIDLCRBZVNV-LTCKWSDVSA-N
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Description

(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:

    Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.

    Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.

    Purification: Isolating the product through crystallization or distillation.

    Quality Control: Ensuring the purity and quality of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
  • N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
  • N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride

Uniqueness

(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1

InChI Key

GJTMIDLCRBZVNV-LTCKWSDVSA-N

Isomeric SMILES

CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl

Canonical SMILES

CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl

Origin of Product

United States

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